molecular formula C23H22N2O3 B2717251 2-Methyl-6-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile CAS No. 865658-16-8

2-Methyl-6-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile

Cat. No.: B2717251
CAS No.: 865658-16-8
M. Wt: 374.44
InChI Key: IFQOTZQDIVIXQU-UHFFFAOYSA-N
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Description

2-Methyl-6-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile is a complex organic compound belonging to the pyridine family. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups, including methyl, phenyl, and trimethoxyphenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes, ketones, and ammonia or amines.

    Substitution Reactions: The introduction of the methyl, phenyl, and trimethoxyphenyl groups can be achieved through various substitution reactions. For example, Friedel-Crafts alkylation or acylation reactions can be used to introduce the phenyl groups.

    Nitrile Group Introduction: The nitrile group can be introduced through a cyanation reaction, where a suitable leaving group on the pyridine ring is replaced by a cyano group (CN).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

2-Methyl-6-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-phenylpyridine-3-carbonitrile: Lacks the trimethoxyphenyl group, resulting in different chemical and biological properties.

    4-(3,4,5-Trimethoxyphenyl)pyridine-3-carbonitrile: Lacks the methyl and 4-methylphenyl groups, leading to variations in reactivity and applications.

Uniqueness

2-Methyl-6-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methyl-6-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-14-6-8-16(9-7-14)20-12-18(19(13-24)15(2)25-20)17-10-21(26-3)23(28-5)22(11-17)27-4/h6-12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQOTZQDIVIXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=C(C(=C3)OC)OC)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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